![molecular formula C46H90NO8P B1263852 1-hexadecanoyl-2-[(13Z)-docosenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1263852.png)
1-hexadecanoyl-2-[(13Z)-docosenoyl]-sn-glycero-3-phosphocholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-hexadecanoyl-2-[(13Z)-docosenoyl]-sn-glycero-3-phosphocholine is a phosphatidylcholine 38:1 in which the acyl groups specified at positions 1 and 2 are hexadecanoyl and (13Z)-docosenoyl respectively. It derives from a hexadecanoic acid and an erucic acid.
Aplicaciones Científicas De Investigación
Physical-Chemical Characteristics
1-Hexadecanoyl-2-[(13Z)-docosenoyl]-sn-glycero-3-phosphocholine has been studied for its critical micellar concentration and other physical-chemical characteristics. One study investigated the physical chemical characteristics of related compounds, including those where 1-O-alkyl was replaced by a 1-O-hexadecanoyl group. Analytical techniques such as NMR and gas liquid chromatography were used, revealing that at concentrations commonly employed in biological studies, these compounds are likely present as monomolecular species (Kramp et al., 1984).
Synthesis for Biological and Toxicological Study
The synthesis of arsenic-containing phosphatidylcholines (AsPCs), which include 1-O-hexadecanoyl derivatives, has been disclosed. These synthesized products are intended for studying the biological and toxicological properties of arsenolipids in food (Guttenberger et al., 2017).
Advanced Analytical Techniques
Advanced analytical techniques, like high performance liquid chromatography and fast atom bombardment mass spectrometry, have been used to study unusual branched and unsaturated phospholipid molecular species, including 1,2-di-5,8,11,14-docosatetraenoyl-sn-glycero-3-phosphocholine (Dasgupta et al., 1987).
Lipid Phase Behavior Studies
Research has also been conducted on lipid phase behavior in mixtures containing similar compounds. For example, a study on 1-stearoyl-2-docosahexaenoyl-sn-glycero-3-phosphocholine with other phosphocholines used differential scanning calorimetry and other techniques to study lipid phase separation in membranes (Dumaual et al., 2000).
Lipid Mixing Properties
The mixing properties of different phosphatidylcholines, including 1-hexadecanoyl derivatives, were examined using fluorescent probes. This study provided insights into the lipid domain formation and the effects of various lipid compositions on bilayer properties (Ahn & Yun, 1999).
Formation of Polymerizable Liposomes
Polymerizable glycerophosphocholines, including 1,2-bis[11-(2,4-hexadienyloxy)undecanoyl]-sn-glycero-3-phosphocholine, have been prepared for the formation of stable microcapsules or polymerized vesicles, providing potential applications in targeted drug delivery and other biomedical fields (Hasegawa et al., 1986).
Propiedades
Nombre del producto |
1-hexadecanoyl-2-[(13Z)-docosenoyl]-sn-glycero-3-phosphocholine |
|---|---|
Fórmula molecular |
C46H90NO8P |
Peso molecular |
816.2 g/mol |
Nombre IUPAC |
[(2R)-2-[(Z)-docos-13-enoyl]oxy-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C46H90NO8P/c1-6-8-10-12-14-16-18-20-21-22-23-24-25-27-29-31-33-35-37-39-46(49)55-44(43-54-56(50,51)53-41-40-47(3,4)5)42-52-45(48)38-36-34-32-30-28-26-19-17-15-13-11-9-7-2/h20-21,44H,6-19,22-43H2,1-5H3/b21-20-/t44-/m1/s1 |
Clave InChI |
BBIXKOPOMMUIOM-UIJSWADASA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC/C=C\CCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCC=CCCCCCCCC |
Descripción física |
Solid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



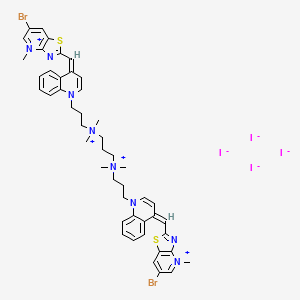
![(3aR,5aR,5bR,11aS)-3a,5a,5b,8,8,11a-hexamethyl-1-propan-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene](/img/structure/B1263772.png)
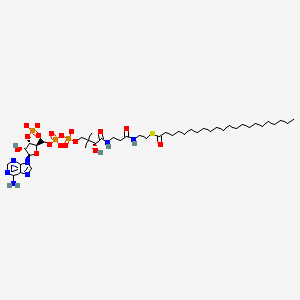
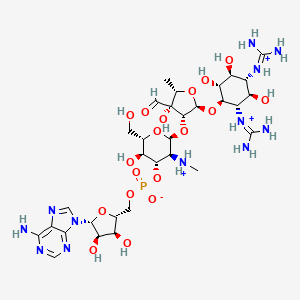
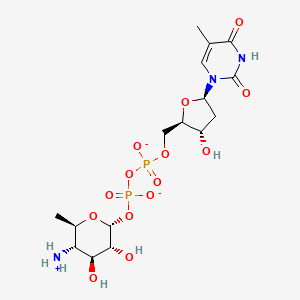
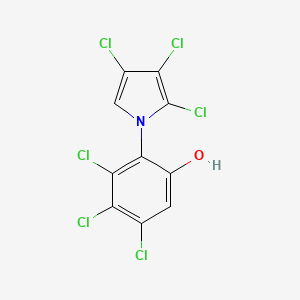
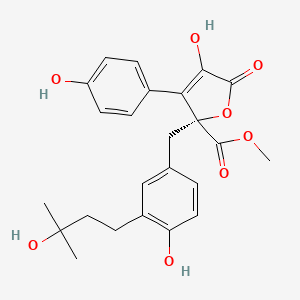
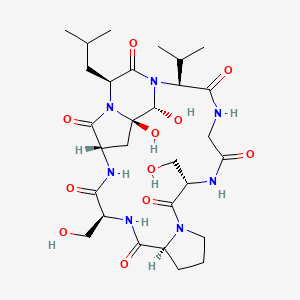
![1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-[3-(trifluoromethyl)phenyl]sulfonylpiperazine](/img/structure/B1263781.png)
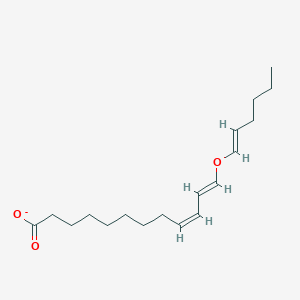

![2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2S,3S)-2-methyl-4-oxo-1-sulfonatoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoate](/img/structure/B1263785.png)
![1-[(2Z)-hexadecenoyl]-2-[(9Z)-octadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1263791.png)
![1-[(9Z)-octadecenoyl]-2-docosanoyl-sn-glycero-3-phosphocholine](/img/structure/B1263792.png)